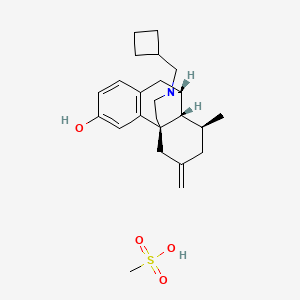
Zamifenacin
描述
Zamifenacin, also known as UK-76654, is a potent gut-selective muscarinic M3 receptor antagonist . It has been studied in patients with irritable bowel syndrome (IBS) . Zamifenacin significantly reduces colonic motility in irritable bowel syndrome .
Molecular Structure Analysis
Zamifenacin has a molecular formula of C27H29NO3 . Its molecular weight is 415.524 Da . The InChIKey of Zamifenacin is BDNFQGRSKSQXRI-XMMPIXPASA-N .
Chemical Reactions Analysis
The detailed chemical reactions involving Zamifenacin are not available in the retrieved sources .
Physical And Chemical Properties Analysis
Zamifenacin has a density of 1.2±0.1 g/cm3, a boiling point of 532.5±50.0 °C at 760 mmHg, and a flash point of 145.6±27.3 °C . It has a molar refractivity of 122.8±0.4 cm3 .
科学研究应用
Muscarinic M3 Receptor Antagonism
Zamifenacin is identified as a potent muscarinic M3 receptor antagonist, showing significant potential for treating disorders related to altered smooth muscle contractility or tone, such as irritable bowel syndrome (IBS), chronic obstructive airways disease (COAD), and urinary incontinence. Its selectivity over M2 receptors in the atria and M1/M4 receptors in the rabbit vas deferens highlights its targeted action. In animal studies, Zamifenacin effectively inhibited gut motility without cardiovascular effects and demonstrated minimal anticholinergic side effects in humans (Wallis, 1995).
Interaction at Muscarinic Receptors
Further research characterizes Zamifenacin's interaction with muscarinic receptor subtypes through radioligand binding and functional techniques. It acted as a competitive antagonist across various subtypes, displaying selectivity for muscarinic M3 receptors in specific preparations over M2 receptors. This specificity is relevant for therapeutic applications targeting M3 receptor-mediated physiological processes (Watson, Reddy, Stefanich, & Eglen, 1995).
Antispasmodic Effect Assessment
In a study evaluating its use as an adjuvant in barium enema examinations, Zamifenacin, a muscarinic receptor antagonist, was assessed for its antispasmodic effects. However, at the prescribed dose, it was found to be an ineffective antispasmodic for this specific application (Hughes, Wright, Owen, & Keir, 1996).
Comparison with Hyoscine in Motion Sickness
In a study comparing the effectiveness of Zamifenacin and hyoscine in motion sickness, Zamifenacin, selective for M3/m5 receptors, was found equally effective as hyoscine in increasing tolerance to motion challenge, suggesting its potential in treating motion sickness (Golding & Stott, 1997).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of Zamifenacin were studied across different species, revealing extensive metabolism and variable plasma protein binding. Its metabolic clearance and bioavailability were influenced by first-pass metabolism in animals, with differential pathways observed in humans (Beaumont, Causey, Coates, & Smith, 1996).
Toxicity in Primary Hepatocyte Cultures
A comparative study of the cytotoxic effects of Zamifenacin and its metabolites on primary hepatocytes from different species highlighted species-specific sensitivities and potential hepatotoxicity, particularly in dogs, due to metabolite transformation (Amacher, Fasulo, Charuel, Comby, & Beaumont, 1998).
属性
IUPAC Name |
(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFQGRSKSQXRI-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047257 | |
| Record name | Zamifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zamifenacin | |
CAS RN |
127308-82-1 | |
| Record name | Zamifenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127308-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zamifenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zamifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAMIFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















